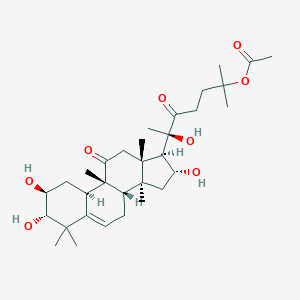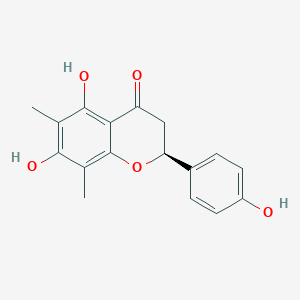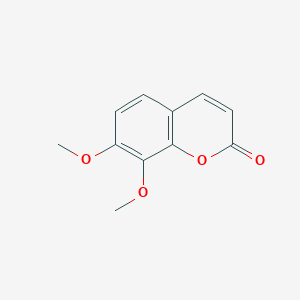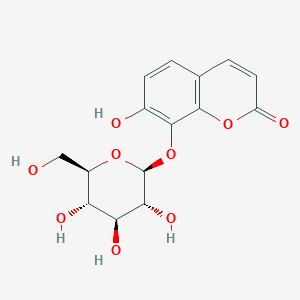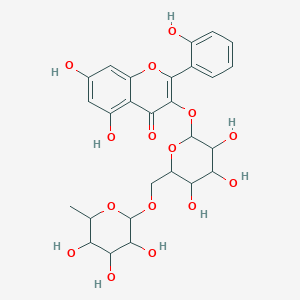
Deoxyandrographolide
Vue d'ensemble
Description
Deoxyandrographolide is a compound found in the herbs of Andrographis paniculata . It is a diterpenoid lactone and is one of the major bioactive constituents of this plant .
Synthesis Analysis
The synthesis of Deoxyandrographolide involves complex chemical processes. A study has shown that a rapid resolution liquid chromatography/time-of-flight tandem mass spectrometry (RRLC-TOF/MS) method was developed for qualitative and quantitative analysis of the major chemical constituents in Andrographis paniculata . Another study mentioned that a quantitative proton nuclear magnetic resonance technique has been successfully applied to quantify andrographolide, dehydroandrographolide, deoxyandrographolide and neoandrographolide in A. paniculata .
Chemical Reactions Analysis
Deoxyandrographolide, like other compounds in its class, undergoes various chemical reactions. For instance, it has been found that UDP-glucuronosyltransferase (UGT)-mediated phase II metabolism of these compounds is not fully understood .
Applications De Recherche Scientifique
Anti-Inflammatory Properties
Deoxyandrographolide, as a major phytoconstituent of diterpene lactones in Andrographis paniculata, has shown promising anti-inflammatory activities . This is particularly important in the treatment of diseases where inflammation plays a key role.
Antidiabetic Effects
Research has indicated that Deoxyandrographolide exhibits antidiabetic properties . This could potentially be used in the management and treatment of diabetes, a condition that affects millions of people worldwide.
Antimalarial Activity
Deoxyandrographolide has been found to possess antimalarial activities . This suggests potential for its use in the development of new antimalarial drugs, which is crucial given the increasing resistance of malaria parasites to existing drugs.
Anticancer Properties
Studies have shown that Deoxyandrographolide and its synthetic modifications have potential as anticancer drug candidates . The compounds were tested on different cancer cell lines, and the impact of these modifications was analyzed with the aim of mapping the positions essential for activity .
Antifungal and Antibacterial Activities
Deoxyandrographolide has demonstrated both antifungal and antibacterial activities . This suggests potential for its use in the treatment of various fungal and bacterial infections.
Antioxidant Effects
Deoxyandrographolide has shown antioxidant activities . Antioxidants are crucial in protecting the body’s cells from damage caused by free radicals, which are thought to play a role in heart disease, cancer, and other diseases.
Hypoglycemic Activities
Deoxyandrographolide has been found to have hypoglycemic activities . This could potentially be used in the management of blood sugar levels, particularly in individuals with diabetes.
Potential in Vascular Aging
There is evidence suggesting that Deoxyandrographolide may have an effect on vascular aging . This could have significant implications for the treatment of cardiovascular diseases, which are often associated with aging.
Safety and Hazards
Orientations Futures
There is ongoing research into the potential uses of Deoxyandrographolide and related compounds. For instance, there is interest in their potential antiviral properties . Additionally, research is being conducted into the use of nanoparticulate delivery systems for these compounds . These areas represent potential future directions for research into Deoxyandrographolide.
Mécanisme D'action
Target of Action
Deoxyandrographolide, a derivative of andrographolide, has been found to exhibit antiviral activity against several viruses, including human papillomavirus (HPV), HIV, and HSV-1
Mode of Action
It is known that andrographolide and its derivatives, including deoxyandrographolide, inhibit viral infections by regulating the viral entry stage, gene replication, and the formation of mature functional proteins . It is reasonable to assume that deoxyandrographolide may share a similar mode of action.
Biochemical Pathways
Andrographolide and its derivatives are known to exhibit anti-inflammatory, anti-tumor, anti-diabetes, cardiovascular protection, neuroprotective, and hepatoprotective effects . These effects suggest that deoxyandrographolide may influence a variety of biochemical pathways related to these physiological processes.
Result of Action
One study found that deoxyandrographolide decreased angiotensin ii-induced aging biomarkers elevation of p16 and p21 in cells . This suggests that deoxyandrographolide may have anti-aging effects at the cellular level.
Propriétés
IUPAC Name |
4-[2-[(4aS,5R,6R,8aR)-6-hydroxy-5-(hydroxymethyl)-2,5,8a-trimethyl-3,4,4a,6,7,8-hexahydronaphthalen-1-yl]ethyl]-2H-furan-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30O4/c1-13-4-7-16-19(2,10-8-17(22)20(16,3)12-21)15(13)6-5-14-9-11-24-18(14)23/h9,16-17,21-22H,4-8,10-12H2,1-3H3/t16-,17+,19-,20-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAXSYTVXDSOSIE-HNJRGHQBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2(CCC(C(C2CC1)(C)CO)O)C)CCC3=CCOC3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C([C@@]2(CC[C@H]([C@@]([C@H]2CC1)(C)CO)O)C)CCC3=CCOC3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60616868 | |
| Record name | 3-{2-[(4aS,5R,6R,8aR)-6-Hydroxy-5-(hydroxymethyl)-2,5,8a-trimethyl-3,4,4a,5,6,7,8,8a-octahydronaphthalen-1-yl]ethyl}furan-2(5H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60616868 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Deoxyandrographolide | |
CAS RN |
79233-15-1 | |
| Record name | 3-{2-[(4aS,5R,6R,8aR)-6-Hydroxy-5-(hydroxymethyl)-2,5,8a-trimethyl-3,4,4a,5,6,7,8,8a-octahydronaphthalen-1-yl]ethyl}furan-2(5H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60616868 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



